molecular formula C24H24N2O4S B6493884 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 955596-33-5

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6493884
CAS No.: 955596-33-5
M. Wt: 436.5 g/mol
InChI Key: MHMREAMFTMZMOE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14567842 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. The sulfonamide group is significant in medicinal chemistry for its ability to interact with various biological targets.

Biological Activity

1. Antineoplastic Activity:
Research indicates that compounds with a similar structural framework exhibit antitumor properties. For example, tetrahydroisoquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The sulfonamide group enhances the interaction with specific targets involved in tumor growth and metastasis.

2. Neuroprotective Effects:
Tetrahydroisoquinoline derivatives are recognized for their neuroprotective effects. Studies have demonstrated that these compounds can modulate neurotransmitter levels and protect against neurodegeneration. For instance, they may influence dopamine metabolism and reduce oxidative stress in neuronal cells.

3. Anticonvulsant Properties:
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure models. Research on related benzyl derivatives has shown significant anticonvulsant activity, indicating that this compound may also exhibit similar effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit enzymes such as γ-secretase, which is implicated in Alzheimer’s disease pathology by modulating amyloid-beta peptide production .
  • Receptor Modulation: Compounds with similar structures have been shown to act as modulators of various receptors, including the glucocorticoid receptor, affecting inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntitumorTetrahydroisoquinoline derivativesInhibition of cancer cell proliferation
NeuroprotectiveVarious THIQ analogsModulation of dopamine levels; oxidative stress reduction
AnticonvulsantBenzyl derivativesSignificant anticonvulsant activity observed in animal models

Notable Research Findings

  • Antitumor Effects: A study highlighted that tetrahydroisoquinoline derivatives inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
  • Neuroprotective Mechanisms: Another research indicated that specific THIQ compounds could protect against L-DOPA-induced neurotoxicity in Parkinson’s disease models by modulating neurotransmitter dynamics .
  • Anticonvulsant Efficacy: Compounds structurally related to this compound exhibited lower ED50 values in seizure models compared to traditional anticonvulsants like phenobarbital .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Key Applications:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with varying biological activities.
  • Ligand Development : It acts as a ligand in coordination chemistry, facilitating the study of metal complexes.

Biology

Biologically, this compound has shown promise in various applications due to its ability to interact with specific proteins and enzymes.

Key Applications:

  • Enzyme Inhibition Studies : It is used to investigate how it inhibits specific enzymes involved in metabolic pathways.
  • Protein Interaction Studies : The compound aids in understanding protein-protein interactions within cellular processes.

Medicine

In medicinal chemistry, this compound has been studied for its potential therapeutic effects.

Key Applications:

  • Anti-inflammatory Properties : Research indicates its potential to modulate inflammatory pathways.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting this compound may also exhibit such effects.

Case Study Example :
A study demonstrated that related compounds inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This suggests that N-(2-benzoyl...) may have similar effects worth exploring further.

Industry

In industrial applications, this compound is utilized for developing advanced materials and chemicals.

Key Applications:

  • Polymer Chemistry : Its unique properties make it suitable for use in the synthesis of polymers with specific functionalities.
  • Coatings and Adhesives : The compound can be incorporated into formulations that require enhanced performance characteristics.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-14-22(10-11-23(17)30-2)31(28,29)25-21-9-8-18-12-13-26(16-20(18)15-21)24(27)19-6-4-3-5-7-19/h3-11,14-15,25H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMREAMFTMZMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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